Decyl myristate

Description

Contextualization within Fatty Acid Ester Chemistry

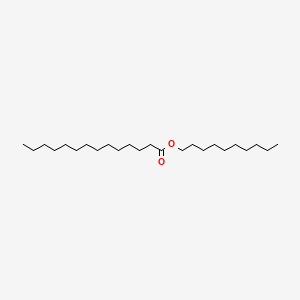

Decyl myristate is classified as a fatty acid ester, a diverse and crucial class of organic compounds. ontosight.ai These esters are formed from the reaction of a fatty acid with an alcohol. In the case of this compound, the constituent molecules are myristic acid (also known as tetradecanoic acid) and decyl alcohol (1-decanol). ontosight.ainih.gov Myristic acid is a saturated fatty acid with 14 carbon atoms, while decyl alcohol is a fatty alcohol with a 10-carbon chain. nih.govatamankimya.com The formation of this compound involves an esterification reaction, a fundamental process in organic chemistry where a carboxyl group from the acid and a hydroxyl group from the alcohol combine, eliminating a water molecule. mdpi.com

Fatty acid esters, including this compound, are characterized by their dual nature, possessing both a polar head (the ester group) and a nonpolar tail (the hydrocarbon chains). This structure imparts specific physicochemical properties, such as low volatility and varying degrees of oiliness, making them valuable in numerous applications.

Academic Research Significance and Emerging Fields of Study

This compound has garnered attention in academic research, particularly in studies focused on the enzymatic synthesis of esters. nih.govacs.org Research has explored the use of lipases, enzymes that catalyze the hydrolysis of fats, to synthesize fatty acid esters like this compound in aqueous environments. nih.govacs.org This enzymatic approach is presented as an alternative to traditional chemical synthesis, which can sometimes lead to undesirable byproducts. nih.govresearchgate.net One study highlighted that a specific mutant lipase (B570770) (M419A) from Staphylococcus epidermidis showed a preference for the synthesis of this compound. nih.govacs.org

Emerging research also investigates the thermal properties of highly pure fatty acid esters, including this compound, for their potential use as phase change materials (PCMs). mdpi.commdpi.com PCMs are substances that absorb and release large amounts of energy during phase transitions (e.g., from solid to liquid), making them suitable for thermal energy storage applications. mdpi.com

Properties

IUPAC Name |

decyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUIEBMBWBCUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068357 | |

| Record name | Tetradecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-71-3 | |

| Record name | Decyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41927-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Y2H05IVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Decyl Myristate Production

Chemical Esterification Pathways

Conventional chemical synthesis remains a prevalent method for producing decyl myristate and other fatty acid esters. These pathways typically rely on acid catalysis to facilitate the esterification reaction, often at elevated temperatures.

Acid-Catalyzed Esterification Approaches

The most common chemical method for synthesizing this compound is the Fischer-Speier esterification, which involves the direct reaction of myristic acid (a carboxylic acid) with 1-decanol (B1670082) (an alcohol) in the presence of an acid catalyst. wikipedia.org

Reaction Mechanisms and Conditions

The Fischer esterification is an equilibrium-controlled, nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of myristic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-decanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, yielding the protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final product, this compound.

To drive the reaction toward the product side and achieve high conversion rates, the water byproduct is typically removed as it is formed, often through azeotropic distillation using a non-polar solvent like toluene (B28343) or by operating under vacuum. wikipedia.org Typical reaction conditions involve heating the reactants for several hours at temperatures ranging from 60°C to 150°C. wikipedia.org An excess of one reactant, usually the alcohol, can also be used to shift the equilibrium. wikipedia.org

Catalyst Selection and Optimization

The choice of catalyst is crucial for the efficiency of the esterification process. Homogeneous acid catalysts are commonly employed due to their high reactivity and ability to achieve fast reaction kinetics.

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective catalyst. mdpi.com

p-Toluenesulfonic Acid (p-TSA): An organic sulfonic acid that is also highly effective and sometimes preferred due to being a solid, which can make handling easier. mdpi.comresearchgate.netajgreenchem.com

Lewis Acids: Compounds like scandium(III) triflate can also catalyze the reaction. wikipedia.org

Optimization of catalyst concentration is a key parameter. While higher concentrations can increase the reaction rate, they can also lead to unwanted side reactions and increase the difficulty and cost of purification to remove catalyst residues from the final product. mdpi.com Studies comparing different acid catalysts have shown that strong acids like sulfuric acid can lead to higher conversion rates compared to others under similar conditions. researchgate.net However, heterogeneous solid acid catalysts, such as certain acid clays, are being explored as more environmentally friendly alternatives that simplify catalyst removal and minimize corrosion issues. mdpi.com

Table 1: Comparison of Acid Catalysts in Fatty Acid Esterification This table presents findings from various studies on the esterification of fatty acids, illustrating the performance of different acid catalysts. The data may not be for this compound specifically but for structurally similar esters, providing a comparative perspective.

| Fatty Acid | Alcohol | Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Conversion/Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Stearic Acid | Various | KSF/0 Clay | 0.1 w/w | 150 | 3 | ~93 | mdpi.com |

| Myristic Acid | Isopropanol | p-TSA | Not Specified | 70-130 | Not Specified | Rate increases with temp. | researchgate.net |

| Palmitic Acid | Cetyl Alcohol | ZrOCl₂·8H₂O | 0.12 mmol | 162 | 24 | 86.2 | researchgate.net |

| Palmitic Acid | Cetyl Alcohol | ZrOCl₂(20)/MCM-41 | 0.115 g | 162 | 12 | 89.3 | researchgate.net |

| Palm Fatty Acid Distillate | Methanol (B129727) | H₂SO₄ | 25% | Not Specified | 2 | 99.08 | taylors.edu.my |

| Palm Fatty Acid Distillate | Methanol | p-TSA | 25% | Not Specified | 2 | 98.27 | taylors.edu.my |

Transesterification Processes

Transesterification is an alternative chemical route for producing this compound. This process involves the reaction of an existing ester (e.g., methyl myristate or a triglyceride from a natural oil) with an alcohol (1-decanol). An acid or base catalyst is used to facilitate the exchange of the alcohol moiety of the ester. kirj.ee

The reaction is an equilibrium process. To achieve high yields of this compound, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the reactant alcohol (1-decanol) or by continuously removing the alcohol byproduct (e.g., methanol) from the reaction mixture. researchgate.net While transesterification is a core process in biodiesel production, it is also applicable to the synthesis of specialty esters like this compound. mdpi.com

Biocatalytic Synthesis Routes

Driven by the principles of "Green Chemistry," biocatalytic methods have emerged as a sustainable alternative to traditional chemical synthesis. researchgate.net These routes employ enzymes as catalysts, offering high specificity and milder reaction conditions, which leads to higher purity products and reduced energy consumption. researchgate.netum.es

Enzymatic Esterification Mechanisms

The biocatalytic synthesis of this compound is predominantly achieved through direct enzymatic esterification of myristic acid and 1-decanol, catalyzed by lipases (triacylglycerol hydrolases, E.C. 3.1.1.3). researchgate.netidosi.org Lipases are highly effective for this transformation, often in solvent-free systems, which further enhances the green credentials of the process. cip.com.cn

The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. This mechanism involves:

Acyl-Enzyme Complex Formation: The first substrate, myristic acid, binds to the active site of the lipase (B570770). The catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site facilitates the formation of a covalent acyl-enzyme intermediate, releasing the first product (water).

Nucleophilic Attack by Alcohol: The second substrate, 1-decanol, binds to the enzyme. It then performs a nucleophilic attack on the acyl-enzyme intermediate.

Ester Release: This attack leads to the formation of the ester, this compound, which is then released from the enzyme, regenerating the free enzyme for the next catalytic cycle.

A key advantage of enzymatic synthesis is the high selectivity of lipases, which minimizes the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), are frequently used as they offer excellent stability, high activity, and can be easily recovered and reused for multiple reaction cycles, making the process more economically feasible. researchgate.netum.esidosi.orgnih.gov Reaction conditions are significantly milder than chemical routes, with temperatures typically ranging from 30°C to 70°C. researchgate.netnih.gov

Table 2: Research Findings on Enzymatic Wax Ester Synthesis This table summarizes results from studies on the enzymatic synthesis of various wax esters, including those structurally similar to this compound. It highlights the influence of different parameters on reaction outcomes.

| Ester Synthesized | Lipase Used | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Load | Temperature (°C) | Time (h) | Conversion/Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Decyl Oleate (B1233923) | Fermase CALBTM10000 | 1:2 | 1.8% w/w | 45 | 0.42 (25 min) | 97.14 | semanticscholar.orgresearchgate.net |

| Cetyl Octanoate | Novozym 435 | Not Specified | Not Specified | Not Specified | Not Specified | 98 | nih.gov |

| Cetyl Oleate | Candida sp. 99-125 | 1:0.9 | 10% by mass | 40 | 8 | 98 | cip.com.cn |

| Palm Stearin Wax Esters | Rhizopus oryzae | 1:3 (Palm Stearin:Cetyl Alcohol) | 300 IU/mL | 30 | 2 | 98.52 | nih.gov |

| Lauryl Palmitate | Novozym 435 | 1:2 (Palmitic Acid:Lauryl Alcohol) | 0.4 g | 40 | 0.17 (10 min) | >90 | idosi.org |

| Myristyl Myristate | Novozym 435 | 1:1 | 1% w/w | 60 | Not Specified | High Conversion | researchgate.net |

| Ethylhexyl Palmitate | Novozym 435 | Not Specified | Not Specified | Not Specified | 0.75 (45 min) | 98 | um.es |

Lipase-Catalyzed Synthesis

The use of lipases, such as those from Candida antarctica and Staphylococcus epidermidis, is central to the biocatalytic production of this compound. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a versatile and widely studied biocatalyst for polyester (B1180765) synthesis due to its efficacy with various monomers under mild conditions. researchgate.netmdpi.com For instance, the synthesis of myristyl myristate, a related wax ester, has been successfully performed using equimolar amounts of myristyl alcohol and myristic acid at 60°C with 1% w/w of immobilized CALB. researchgate.net Lipases are favored for their ability to catalyze esterification reactions with high conversion rates, often driven by the continuous removal of water produced during the reaction. researchgate.net Mutant enzymes have also been shown to favor the synthesis of this compound specifically. researchgate.net

Enzyme Immobilization Strategies for Enhanced Catalysis

For lipases, immobilization on hydrophobic supports via interfacial activation is a popular and effective method. mdpi.com This technique is simple, rapid, and results in a hyperactivated and more stable form of the enzyme. mdpi.com The use of natural lignocellulosic wastes, such as rice husks, as supports is gaining traction due to their low cost, high availability, and suitable physical and chemical properties for enzyme immobilization. researchgate.net For example, Geotrichum candidum lipase has been immobilized on a support derived from rice husks for the production of decyl oleate. researchgate.net The choice of immobilization technique and carrier material is crucial as it can significantly impact the enzyme's performance. researchgate.net

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized. These include temperature, pressure, substrate ratios, enzyme concentration, and water activity.

Temperature and Pressure Influences on Ester Yield

Temperature and pressure are critical parameters that can significantly affect enzyme activity and reaction equilibrium. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if they exceed the enzyme's stability range. researchgate.net For many lipase-catalyzed reactions, optimal temperatures are typically in the range of 30–70 °C. researchgate.neteuropa.eu For example, in the synthesis of decyl oleate, an optimal temperature of 50°C was identified when using an immobilized lipase. researchgate.net

Pressure can also influence the reaction, particularly in systems using supercritical fluids like carbon dioxide (scCO₂). While high pressures (>400 MPa) can cause irreversible damage to the enzyme, moderate pressures (10-40 MPa) generally result in reversible changes. researchgate.net In some esterification processes, working pressure has been identified as the most significant factor, with a negative influence on the ester yield. researchgate.net

Substrate Mole Ratios and Enzyme Concentration Effects

The molar ratio of the substrates (myristic acid and decanol) and the concentration of the lipase are key factors in driving the esterification reaction towards a high yield. An equimolar ratio of substrates is often found to be optimal. researchgate.net However, in some cases, a slight excess of one substrate may be used to shift the equilibrium towards the product side. csic.es

Enzyme concentration directly impacts the reaction rate. nih.gov Increasing the biocatalyst concentration generally leads to a higher conversion rate in a shorter time. nih.gov For instance, in one study, increasing the immobilized enzyme concentration from 1.25% to 5% reduced the reaction time for 99% conversion from over 8 hours to just 4 hours. nih.gov However, there is an optimal concentration beyond which the increase in yield may not be economically justifiable.

Table 1: Effect of Enzyme Concentration on Reaction Time and Conversion

This table illustrates the general trend observed where higher enzyme concentrations lead to faster reaction rates and higher conversions in a given timeframe.

Water Activity Control in Aqueous and Solvent-Free Systems

Water activity (aw) is a critical parameter in lipase-catalyzed esterification as water is a product of the reaction. researchgate.netfda.gov High water content can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. researchgate.net Therefore, controlling water activity is essential for maximizing product formation. researchgate.netresearchgate.net This can be achieved by performing the reaction in solvent-free systems or by using methods to continuously remove water, such as the use of molecular sieves or performing the reaction under vacuum. researchgate.netrsc.org In solvent-free systems, which are preferred from a green chemistry perspective, precise control of the initial water activity is crucial. usm.my

Green Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Key green chemistry principles applicable to this synthesis include:

Catalysis: The use of highly specific and efficient biocatalysts (lipases) instead of stoichiometric chemical reagents minimizes waste. Enzymes can often react with one site of a molecule specifically, avoiding the need for protecting groups and reducing derivatization steps. acs.org

Use of Renewable Feedstocks: The substrates for this compound synthesis, myristic acid and decanol, can be derived from renewable plant-based sources. researchgate.net

Atom Economy: Enzymatic esterification is an atom-efficient process, maximizing the incorporation of all materials used in the process into the final product. acs.org

Design for Energy Efficiency: Biocatalytic reactions are typically conducted at ambient temperature and pressure, significantly reducing the energy requirements compared to traditional chemical methods. nih.govacs.org

Safer Solvents and Auxiliaries: A major goal is to make the use of auxiliary substances like solvents unnecessary. skpharmteco.com Lipase-catalyzed synthesis can often be carried out in solvent-free systems, which lowers energy consumption and reduces waste. researchgate.net

By adhering to these principles, the production of this compound via enzymatic synthesis offers a more sustainable and environmentally friendly alternative to conventional chemical routes. researchgate.net

Development of Solvent-Free Reaction Systems

The move towards solvent-free systems for ester synthesis represents a key development in green chemistry. preprints.orgmdpi.com The primary motivation is to simplify the final product's separation and purification, which reduces associated costs and eliminates the risk of residual solvents in the final product, a crucial factor for applications in cosmetics. preprints.orgmdpi.com In a solvent-free environment, the reactants themselves form the reaction medium. For the synthesis of this compound, this involves the direct esterification of myristic acid and decyl alcohol.

The elimination of organic solvents offers several advantages, including reduced environmental impact, lower process costs, and enhanced safety. researchgate.net However, challenges can arise, such as high viscosity of the reaction mixture, which can affect mixing and reaction rates. mdpi.com Despite these challenges, numerous studies have demonstrated the feasibility and benefits of solvent-free enzymatic synthesis for various esters. preprints.orgmdpi.com

A critical aspect of driving solvent-free esterification to completion is the effective removal of water, a byproduct of the reaction. researchgate.netresearchgate.net Accumulation of water can promote the reverse reaction (hydrolysis) and decrease the final yield. researchgate.netcsic.es Techniques such as vacuum operation, bubbling of dry inert gas (like N₂), or the use of molecular sieves are employed to continuously remove water from the reaction medium. researchgate.netcsic.es For instance, the biocatalytic production of myristyl myristate has been successfully performed at 60°C using equimolar amounts of the corresponding acid and alcohol, with the reaction driven to high conversion by the continuous removal of water. researchgate.net

Table 1: Research Findings on Solvent-Free Ester Synthesis

| Ester | Catalyst | Temperature (°C) | Reactant Ratio (Acid:Alcohol) | Reaction Time | Max. Conversion (%) | Source |

|---|---|---|---|---|---|---|

| Myristyl Myristate | Novozym 435 | 60 | 1:1 | ~9 h | >95 | google.com |

| Cetyl Laurate | Fermase CALB™ 10000 | 50 | 1:3 | 80 min | 91.9 | researchgate.net |

| Cetyl Oleate | Immobilized Geotrichum candidum lipase | 50 | - | 330 min | 92 | researchgate.net |

Sustainable Catalyst Utilization and Biocatalyst Efficiency

The pursuit of sustainability in this compound synthesis is heavily linked to the choice of catalyst. While conventional chemical catalysts like strong acids are effective, they are often corrosive and difficult to separate from the product. researchgate.net Biocatalysis, particularly the use of enzymes called lipases, has emerged as a highly effective and green alternative. researchgate.netuniroma1.it Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of triglycerides but can be used to drive esterification reactions under non-aqueous or low-water conditions. mdpi.comuniroma1.it

The advantages of using lipases are numerous:

High Selectivity: Enzymes are highly specific, which reduces the formation of unwanted byproducts. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions occur at lower temperatures and pressures, leading to significant energy savings. researchgate.net A life cycle assessment for the enzymatic production of myristyl myristate showed energy savings of over 60% compared to chemical synthesis. researchgate.net

Environmental Friendliness: Lipases are biodegradable and non-toxic. researchgate.net

Several commercial and novel lipases have been employed for ester synthesis. Immobilized lipases are particularly favored in industrial settings because they can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for cost-effective production. nih.gov Novozym® 435, an immobilized lipase from Candida antarctica, is one of the most widely used and studied biocatalysts for ester synthesis due to its high stability and efficiency in solvent-free media. preprints.orgmdpi.com It has been successfully used to produce esters like myristyl myristate and decyl cocoate on a commercial scale. uniroma1.itresearchgate.net

Research has also explored other lipases. For example, a mutant lipase from Staphylococcus epidermidis (M419A) was found to specifically favor the synthesis of this compound. acs.orgnih.gov Furthermore, lipases from sources like Geotrichum candidum have been immobilized on low-cost, sustainable supports such as modified rice husks to produce esters like decyl oleate, demonstrating excellent reusability. researchgate.net The ability to reuse these biocatalysts multiple times without significant loss of activity is a key factor in their economic viability. researchgate.netresearchgate.net

Table 2: Efficiency and Reusability of Selected Biocatalysts in Ester Synthesis

| Biocatalyst | Support | Target Ester | Key Findings | Reusability | Source |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Acrylic Resin | Myristyl Myristate | High conversion (>95%) in solvent-free system. | High, commercially used. | researchgate.netgoogle.com |

| Staphylococcus epidermidis lipase (M419A mutant) | - | This compound | Specifically favored the synthesis of this compound. | - | acs.orgnih.gov |

| Geotrichum candidum lipase | Phenyl-silica from Rice Husk | Decyl Oleate | 78% conversion in 120 min; sustainable support. | Retained >73.3% activity after 6 cycles. | researchgate.net |

Advanced Analytical Characterization of Decyl Myristate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of decyl myristate and evaluating its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide specific information about the arrangement of atoms within the molecule.

In a study synthesizing various fatty acid esters, including this compound, NMR was used to confirm the chemical structures of the synthesized compounds. mdpi.com The spectra obtained would verify the presence of the decyl and myristate chains and the ester linkage. While specific chemical shift data for this compound is not detailed in the provided results, typical values for similar long-chain esters can be inferred. For instance, in ¹H NMR, characteristic signals would include a triplet around 4.0 ppm corresponding to the -CH₂- group of the decyl chain attached to the ester oxygen, and a triplet at approximately 2.3 ppm for the -CH₂- group adjacent to the carbonyl group of the myristate moiety. The terminal methyl groups of both chains would appear as triplets around 0.9 ppm.

¹³C NMR spectroscopy further corroborates the structure, with the carbonyl carbon of the ester group resonating around 174 ppm. nih.gov The carbon of the -CH₂-O- group would be found at approximately 65 ppm, while the carbons of the long alkyl chains would produce a cluster of signals between 14 and 34 ppm.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a widely used technique for identifying the functional groups present in a sample. anton-paar.com For this compound, the ATR-IR spectrum provides clear evidence of its ester functionality.

A key absorption band is observed around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. mdpi.com Additionally, strong C-O stretching vibrations are typically seen in the region of 1250-1150 cm⁻¹. The presence of long alkyl chains is confirmed by the C-H stretching vibrations appearing just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. nih.govnih.govnih.gov The formation of this compound through Fischer esterification has been confirmed using ATR-IR, which identified the characteristic ester peaks in the synthesized product. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The nominal molecular weight of this compound (C₂₄H₄₈O₂) is 368.6 g/mol . nih.gov

In MS analysis, the molecular ion peak [M]⁺ may be observed, although it can be of low intensity for long-chain esters. mdpi.com More commonly, characteristic fragment ions are observed. For decyl esters, a common fragmentation pathway involves the loss of the alkyl chain from the alcohol side, leading to the formation of an enolate ion. mdpi.com For this compound, this would involve the loss of a decyl radical. Another significant fragmentation is the McLafferty rearrangement, which is common for molecules containing a carbonyl group and results in the formation of an enolate and an olefin. mdpi.com Predicted collision cross-section values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

Chromatographic Techniques for Compositional Analysis and Impurity Profiling

Chromatographic methods are essential for separating this compound from other components in a mixture, allowing for the assessment of its purity and the identification of any impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for analyzing the purity of volatile compounds like fatty acid esters. restek.com In the analysis of this compound, a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector like a Flame Ionization Detector (FID) would be used. restek.comcloudfront.net

The retention time of this compound in a GC system is dependent on its volatility and the column's stationary phase. For a series of fatty esters, retention times generally increase with the length of the carbon chain. mdpi.com The purity of synthesized this compound has been confirmed by the absence of significant additional peaks in the gas chromatogram. mdpi.com The Kovats Retention Index, a standardized measure of retention time, has been reported for this compound on a standard non-polar column as 2555. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for impurity profiling. shimadzu.co.kr As the sample components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component.

This technique is particularly useful for identifying unknown peaks that may be present in a sample of this compound. shimadzu.co.kr In the analysis of synthesized fatty esters, GC-MS has been used to confirm the identity of the main ester peak and to ensure the absence of significant impurities. mdpi.com The mass spectra obtained can be compared with libraries of known spectra (like the NIST database) for positive identification of both the target compound and any contaminants. nrfhh.com Studies have shown that for decyl esters, the molecular peak can be observed in the mass spectrum, alongside characteristic fragmentation patterns that confirm the structure. mdpi.com

Thermal Analysis of Phase Behavior and Transitions

Thermal analysis techniques are fundamental in characterizing materials like this compound, which may be used as a phase change material (PCM). These methods measure changes in physical properties as a function of temperature. google.comgoogleapis.com

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions. For this compound, DSC analysis reveals its melting and crystallization temperatures, as well as its latent heat of fusion, which are critical parameters for its use in thermal energy storage applications. mdpi.comresearchgate.net The melting point is typically identified as the peak temperature of the endothermic peak on the DSC curve during heating. googleapis.com

In a study analyzing the thermal properties of various bio-based fatty esters, the following properties for this compound were determined using DSC: mdpi.com

| Thermal Property | Value | Unit |

| Melting Temperature (T_m) | 30.65 (± 0.08) | °C |

| Crystallization Temperature (T_c) | 27.69 (± 0.16) | °C |

| Enthalpy of Fusion (ΔH_fus) | 185.7 (± 2.5) | J/g |

| Data sourced from a study by G. L. F. Almeida, et al. (2019). mdpi.com |

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a material. For this compound, TGA is employed to determine the temperature at which degradation begins, which defines its upper service temperature limit, a crucial factor for applications involving heat. mdpi.comresearchgate.net

| Analysis | Parameter Determined | Significance |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition Temperature | Indicates the upper limit of thermal stability before the compound begins to degrade chemically. |

| Mass Loss Profile | Characterizes the decomposition process, showing the temperature ranges of significant mass loss. |

Differential Scanning Calorimetry (DSC)

Rheological Studies in Model Systems

Rheology is the study of the flow of matter. Rheological studies of model systems, such as emulsions or gels containing this compound, are essential for understanding how it affects the texture, stability, and application properties of a final product. These properties are often measured using viscometers or rheometers. epo.org

| Model System | Rheological Parameter | Instrument Example | Purpose |

| Liquid Emulsion (W/O) | Viscosity | Rheomat RM180 | To ensure the product has the desired fluid texture for application. epo.org |

| Gel Composition | Shear Thinning Value (STV) | DHR-2 Rheometer | To characterize the flow behavior and structural stability of the gel. google.comgoogle.com |

Interfacial Tension and Surface Behavior Analysis in Multicomponent Systems

In multicomponent systems such as emulsions, where immiscible liquids like oil and water are mixed, the interface between the phases is of critical importance. This compound, as an oil phase component, influences the properties of this interface.

Esters of myristic acid, including this compound, can act as interfacial tension reducing agents. ataman-kimya.com Lowering the interfacial tension between the oil and water phases is crucial for the formation and stabilization of emulsions, as it reduces the energy required to create the dispersion of droplets.

The stability and properties of an emulsion are heavily dependent on the composition of the interfacial film separating the oil and water phases. This film is typically composed of surfactants and, in some cases, co-surfactants. In systems containing this compound as the oil phase, a key aspect of analysis is determining the distribution and arrangement of these amphiphilic molecules at the interface.

The primary thermodynamic properties evaluated are:

Standard Gibbs Free Energy of Transfer (ΔG⁰t): This value indicates the spontaneity of the transfer process. A negative ΔG⁰t signifies that the transfer of a component (e.g., a co-surfactant) from the bulk oil to the interface is a spontaneous process, which is favorable for the formation of a stable emulsion.

Standard Enthalpy of Transfer (ΔH⁰t): This parameter reveals whether the transfer process is endothermic (absorbs heat) or exothermic (releases heat).

Standard Entropy of Transfer (ΔS⁰t): This value reflects the change in randomness or disorder during the transfer. A positive entropy change contributes favorably to the spontaneity of the process.

Analyzing these properties provides a fundamental understanding of the driving forces behind the self-assembly and stabilization of the interfacial layer in complex formulations containing this compound.

Decyl Myristate in Advanced Colloidal Systems Research

Role in Emulsion and Microemulsion Systems

Decyl myristate is frequently utilized as the oil phase in both oil-in-water (O/W) and water-in-oil (W/O) emulsions and microemulsions. Its chemical nature allows for the formation of stable dispersions when combined with suitable surfactants and co-surfactants.

Stability Mechanisms in Oil-in-Water and Water-in-Oil Dispersions

The stability of emulsions containing this compound is governed by the formation of a protective film at the oil-water interface. ijirss.com In O/W emulsions, surfactant molecules arrange themselves with their hydrophilic heads in the water phase and their hydrophobic tails in the this compound, creating a barrier that prevents oil droplets from coalescing. Conversely, in W/O emulsions, the surfactant orientation is reversed.

The stability of these systems is not solely dependent on electrostatic repulsion but also on the mechanical strength of the interfacial film. ijirss.com The combination of a fatty alcohol and a fatty acid, such as in myristyl myristate (a related compound), can thicken emulsions and enhance their stability against temperature changes and high oil concentrations. atamanchemicals.com This principle also applies to this compound, where the interactions between the ester and the emulsifiers contribute to a more robust and stable emulsion. atamanchemicals.com The prevention of phase separation is a key function of such esters in formulations. atamanchemicals.com

Instability in emulsions can arise from processes like coalescence and Ostwald ripening. Coalescence, the merging of droplets, is mitigated by the surfactant barrier which can be enhanced by steric hindrance. researchgate.net Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a significant destabilization mechanism, particularly in nanoemulsions. nih.gov

Interfacial Phenomena and Surfactant-Co-surfactant Interactions

The formation and stability of emulsions and microemulsions are critically dependent on the phenomena occurring at the oil-water interface. The selection of surfactants and co-surfactants, and their interactions with the oil phase, like this compound, dictates the properties of the resulting colloidal system.

The interfacial tension between the oil and water phases is a crucial parameter. Surfactants act to lower this tension, facilitating the formation of small droplets and enhancing stability. ijirss.commdpi.com The effectiveness of a surfactant is related to its ability to adsorb at the interface. slideshare.net In some systems, the combination of a surfactant with a co-surfactant, often a short-to-medium chain alcohol, is necessary to achieve the desired low interfacial tension and fluidity of the interface. nih.govresearchgate.net These co-surfactants can increase the mobility of the surfactant's hydrocarbon tail, allowing for greater penetration of the oil phase. nih.gov

The choice of surfactant and co-surfactant, along with their ratio, significantly impacts the formation and characteristics of microemulsions. nih.gov For instance, studies have investigated the use of decyl glucoside as a surfactant in combination with various co-surfactants to form microemulsions with oil phases like isopropyl myristate, a compound structurally similar to this compound. researchgate.net The efficiency of different alcohols as co-surfactants in these systems has been linked to their lipophilicity and solubility. researchgate.net

The table below summarizes the components used in various microemulsion systems, highlighting the role of different oils, surfactants, and co-surfactants.

| Oil Phase | Surfactant(s) | Co-surfactant(s) | System Type |

| Isopropyl Myristate (IPM) | Decyl Glucoside, PEG-7 Glyceryl Cocoate, Cocamide Diethanolamine | Propylene Glycol, Ethanol, PEG 400 | Microemulsion jst.go.jp |

| Isopropyl Myristate (IPM) | Lecithin, Decyl Polyglucoside | Butanol | O/W Microemulsion researchgate.net |

| Isopropyl Myristate (IPM) | Cetyl Pyridinium Chloride, Cetyl Trimethyl Ammonium Bromide, Sodium Dodecyl Sulfate (B86663) | Butan-1-ol | W/O Microemulsion acs.org |

| Isopropyl Myristate (IPM) | Decylglucoside, Sorbitan Monooleate | - | Microemulsion researchgate.net |

Droplet Size and Microstructure Characterization in Colloidal Dispersions

The size and distribution of droplets are fundamental characteristics of colloidal dispersions, directly influencing their stability, appearance, and performance. Techniques such as dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are commonly employed to characterize these properties. researchgate.net

In microemulsions, droplet sizes are typically in the range of 10-100 nm, rendering the formulation transparent or translucent. researchgate.net The small droplet size provides a large interfacial area, which can be advantageous for various applications. researchgate.net The structure of these systems can be complex, with the potential for bicontinuous or lamellar liquid crystal phases. researchgate.net

The stability of a colloidal dispersion is closely linked to its droplet size distribution. bsee.gov A narrow, monodisperse distribution is often indicative of a stable system, while a polydisperse system may be more prone to destabilization processes like Ostwald ripening. bsee.govresearchgate.net For example, emulsions stabilized with conventional surfactants like Steareth-2/21 tend to form small, monodispersed oil droplets, whereas systems stabilized by particles (Pickering emulsions) or a mixture of particles and surfactants can result in larger, more polydisperse droplets. researchgate.net

Application in Nanoemulsion Development

Nanoemulsions are a class of colloidal dispersions with droplet sizes typically below 100 nm. researchgate.net Their small size imparts unique properties, including high stability and optical transparency. This compound and its analogues are valuable oil phases in the formulation of nanoemulsions.

Formation and Stability of Nanoemulsions Incorporating this compound or Analogues

Nanoemulsions can be prepared using either high-energy methods, such as high-pressure homogenization, or low-energy methods like the phase inversion temperature (PIT) technique. nih.govgoogle.com The PIT method involves inducing a phase inversion from a W/O to an O/W emulsion by changing the temperature, resulting in the formation of very fine oil droplets. nih.gov This technique has been successfully used to prepare cosmetic emulsions with polar oils like decyl oleate (B1233923) and isopropyl myristate. nih.gov

The stability of nanoemulsions is primarily challenged by Ostwald ripening, a process where the oil from smaller droplets diffuses through the continuous phase and deposits on larger droplets. nih.gov This can be mitigated by using a less water-soluble oil or by adding a polymeric surfactant that strongly adsorbs to the droplet surface. nih.gov The choice of oil is critical; for instance, branched oils have been shown to exhibit a higher rate of Ostwald ripening compared to linear oils with the same carbon number. nih.gov

The table below presents data on the stability of nanoemulsions formulated with different oils and surfactants.

| Oil Phase | Surfactant(s) | Key Finding | Reference |

| Decane, Dodecane, Tetradecane, Hexadecane, Isohexadecane | Non-ionic | Branched oil (isohexadecane) showed a higher rate of Ostwald ripening. | nih.gov |

| Decyl Oleate, 2-Octyl Dodecanol, Isopropyl Myristate | Ceteareth-12, Polyoxyethylene Eicosyl/Docosyl Ether | Emulsions prepared by the PIT method exhibited very fine droplet size and long-term stability. | nih.gov |

| Isopropyl Myristate | Cremophor EL-35, Propylene Glycol | A stable nanoemulsion drug delivery system was successfully prepared. | nih.gov |

Influence on Colloidal Dispersion Properties and Long-Term Stability

The inclusion of this compound or similar esters as the oil phase significantly influences the properties and long-term stability of colloidal dispersions. The nature of the oil phase affects droplet size, viscosity, and ultimately, the kinetic stability of the emulsion. nih.govneu.edu.tr

The long-term stability of a nanoemulsion is a key indicator of its viability for practical applications. Stability is often assessed by monitoring changes in droplet size, polydispersity index (PDI), and zeta potential over time. nih.gov A stable nanoemulsion will exhibit minimal changes in these parameters over an extended period. For example, a bovine serum albumin (BSA) loaded nanoemulsion formulated with isopropyl myristate as the oil phase demonstrated good stability over 180 days. nih.gov

The viscosity of the formulation is another important property influenced by the oil phase and surfactant concentration. neu.edu.tr While an appropriate viscosity is necessary for stability and application, excessive viscosity can be undesirable. The addition of co-emulsifiers like myristyl myristate can improve emulsion stability without significantly increasing the stiffness of the product. atamanchemicals.com

Investigation as a Component in Phase Change Materials (PCMs)

This compound, a fatty acid ester, has been identified as a promising organic phase change material (PCM) for thermal energy storage applications. mdpi.comresearchgate.net As a bio-based and biodegradable compound, it presents a more sustainable alternative to conventional paraffin-based PCMs. mdpi.comresearchgate.net Research into its thermal properties has been driven by the need for effective materials in low to medium temperature applications, such as passive heating and cooling systems in buildings. mdpi.com The investigation of esters like this compound involves synthesizing high-purity samples and characterizing their thermal behavior, including phase change temperatures and latent heat storage capacity, through methods like Differential Scanning Calorimetry (DSC). mdpi.commdpi.com

Thermal Energy Storage Capabilities in PCM Emulsions

The primary measure of a PCM's thermal energy storage capability is its latent heat of fusion (ΔH), which is the amount of energy absorbed or released during its phase transition at a relatively constant temperature. rsc.org For this compound, this property has been quantified through laboratory synthesis and analysis. mdpi.commdpi.com Studies show that decyl esters possess high enthalpies of fusion, often exceeding 190 J/g, which makes them effective for latent heat storage. mdpi.commdpi.com

When this compound is dispersed as droplets in a continuous fluid like water to form a PCM emulsion, this latent heat capacity becomes the core of the colloidal system's ability to store and transport thermal energy. The total energy storage capacity of such an emulsion is directly proportional to the mass fraction of the this compound dispersed within it. mdpi.com These emulsions, or slurries, can function as both the heat transfer fluid and the storage medium, enhancing thermal management in flow-based systems. mdpi.com

The thermal properties of synthesized this compound (DEMY) have been determined using Differential Scanning Calorimetry (DSC), confirming its significant potential for thermal energy storage. mdpi.com

| Property | Value | Measurement Conditions |

|---|---|---|

| Enthalpy of Fusion (Melting), ΔHm | 193.3 ± 0.9 J/g | Heating/cooling rate of 2 °C/min |

| Enthalpy of Crystallization, ΔHc | -192.5 ± 0.5 J/g |

This table presents the latent heat values for this compound as determined by Differential Scanning Calorimetry (DSC). Data sourced from Ravotti et al. (2019) mdpi.com.

Impact on Melting and Crystallization Behavior

The effectiveness of a PCM is also defined by its melting (Tm) and crystallization (Tc) temperatures. The difference between these temperatures is known as supercooling, a phenomenon where the material remains in a liquid state below its freezing point. mdpi.com For many applications, a low degree of supercooling is desirable for predictable and efficient energy release. mdpi.com Fatty acid esters like this compound are noted for exhibiting relatively low supercooling. mdpi.comresearchgate.net

In advanced colloidal systems like PCM emulsions, the melting and crystallization behavior of the dispersed PCM can be significantly altered compared to its bulk state. The confinement of the PCM into small droplets within an emulsion often leads to an increased degree of supercooling. purdue.edu This is because the dispersion breaks the bulk material into numerous isolated volumes, potentially separating it from impurities that would normally act as nucleation sites for crystallization. researchgate.net The crystallization within these droplets then relies on different nucleation mechanisms, which can be influenced by factors such as droplet size, the presence of surfactants, and other additives. researchgate.netscience.gov While the melting point of the PCM within the droplets generally remains consistent with the bulk material, the onset of crystallization can be delayed to a lower temperature. purdue.edu

The specific phase change temperatures for pure this compound have been experimentally determined, providing a baseline for its behavior in more complex systems. mdpi.com

| Property | Value | Measurement Conditions |

|---|---|---|

| Onset Melting Temperature, Tm, onset | 15.2 ± 0.1 °C | Heating/cooling rate of 2 °C/min |

| Onset Crystallization Temperature, Tc, onset | 12.0 ± 0.2 °C | |

| Supercooling (Tm, onset - Tc, onset) | 3.2 °C |

This table summarizes the onset melting and crystallization temperatures for this compound and the calculated degree of supercooling. Data sourced from Ravotti et al. (2019) mdpi.com.

Environmental Fate and Biodegradation Studies of Decyl Myristate

Biodegradation Pathways and Rates

The primary mechanism for the environmental degradation of decyl myristate is biodegradation, mediated by microorganisms. As a long-chain aliphatic ester, it is expected to be enzymatically hydrolyzed by ubiquitous carboxylesterases into its constituent components: decyl alcohol (a fatty alcohol) and myristic acid (a saturated fatty acid). europa.eu These breakdown products are common biological molecules that can be readily metabolized by a wide variety of microorganisms. scbt.com

The predicted timeframe for its degradation suggests a primary biodegradation (the initial structural change) occurring within days, while ultimate biodegradation (conversion to carbon dioxide, water, and biomass) is expected to take weeks. thegoodscentscompany.com

Table 1: Predicted Biodegradability of this compound in Aqueous Environments Data derived from computational modeling (EPI Suite™ BIOWIN v4.10). thegoodscentscompany.com

| Prediction Model | Result | Interpretation |

| Biowin1 (Linear Model) | 0.9631 | High probability of rapid biodegradation |

| Biowin2 (Non-Linear Model) | 0.9961 | High probability of rapid biodegradation |

| Biowin3 (Ultimate Survey Model) | 3.1214 | Biodegradation timeframe is on the order of weeks |

| Biowin4 (Primary Survey Model) | 4.0830 | Biodegradation timeframe is on the order of days |

| MITI Linear Model | 0.9977 | High probability of rapid biodegradation |

| MITI Non-Linear Model | 0.9673 | High probability of rapid biodegradation |

Due to its very low water solubility and high potential for adsorption, the primary environmental compartments for this compound are expected to be soil and sediment. scbt.com Once partitioned to these matrices, it is expected to undergo rapid and ultimate degradation by the resident microbial communities. europa.eu The rate of biodegradation in soil can be influenced by several factors, including soil type, pH, moisture content, and nutrient availability. nih.gov For oil-based substances, fertilization has been shown to enhance biodegradation rates in nutrient-poor soils. nih.gov Given its high adsorption to organic matter, the bioavailability of this compound may be a rate-limiting factor in its degradation, but it is not expected to be persistent. europa.eu

A diverse range of environmental microorganisms, including bacteria and fungi, possess the necessary enzymes (lipases and esterases) to degrade this compound. europa.eu The initial and critical step is the hydrolysis of the ester bond. Studies on the metabolism of esters by the skin-relevant yeast Malassezia have shown that the alcohol moiety influences the rate of hydrolysis, with decyl esters being effectively hydrolyzed. researchgate.net Following hydrolysis, the resulting decyl alcohol and myristic acid are readily utilized as carbon and energy sources through established metabolic pathways like β-oxidation. scbt.com Microbial genera such as Pseudomonas, which are known for their metabolic versatility and ability to degrade hydrocarbons and other organic compounds, are likely key players in the degradation of this compound in the environment. mdpi.com

Biodegradation in Soil and Sediment Compartments

Environmental Distribution and Partitioning

The distribution of this compound in the environment is dictated by its physical and chemical properties, which favor partitioning from water to solid phases like soil and sediment.

This compound is characterized by its extremely low water solubility. Estimated values vary depending on the computational model used, ranging from 5.81 mg/L to as low as 3.571 x 10⁻⁶ mg/L at 25°C. thegoodscentscompany.comcir-safety.org This hydrophobicity is also reflected in its high octanol-water partition coefficient (Log Kow), which is estimated to be between 10.69 and 10.9. thegoodscentscompany.comnih.gov

This lipophilic nature leads to a very strong tendency to adsorb to organic carbon in soil and sediment. The soil adsorption coefficient (Koc) is a measure of this tendency; a high Koc value indicates low mobility in soil. chemsafetypro.comecetoc.org this compound has a very high estimated Koc, indicating it will be strongly adsorbed and essentially immobile in soil and sediment environments. thegoodscentscompany.com

Table 2: Physicochemical Properties Influencing Environmental Partitioning of this compound

| Property | Value | Source |

| Water Solubility | 3.571 x 10⁻⁶ mg/L (25°C, estimated) | thegoodscentscompany.com |

| Log Octanol-Water Partition Coefficient (Log Kow) | 10.69 (estimated) | thegoodscentscompany.com |

| Soil Adsorption Coefficient (Koc) | 9.543 x 10⁵ L/kg (estimated) | thegoodscentscompany.com |

| Log Koc | 5.98 (calculated from Koc) | thegoodscentscompany.com |

With a high boiling point and very low vapor pressure, this compound is considered a non-volatile compound. scbt.com The estimated boiling point is 407.01°C, and the vapor pressure is estimated to be near zero at 25°C. thegoodscentscompany.com

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. copernicus.orgwikipedia.org While a specific value for this compound is not available, its very low vapor pressure and low water solubility suggest that volatilization from water surfaces is not a significant environmental fate process. scbt.com Any potential for volatilization from moist soil surfaces would be further limited by the compound's strong adsorption to soil particles. atamanchemicals.com Consequently, the potential for long-range atmospheric transport of this compound is considered to be negligible.

Abiotic Degradation Processes

Hydrolysis Rates and Environmental Significance

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, this involves the cleavage of the ester bond to yield decyl alcohol and myristic acid. However, this process is not considered a significant environmental fate route for this compound and similar long-chain aliphatic esters. scbt.com

Detailed research and modeling studies indicate that the rate of abiotic hydrolysis is extremely slow under typical environmental pH conditions. europa.eu Quantitative Structure-Activity Relationship (QSAR) models, such as HYDROWIN v2.00, have been used to estimate the hydrolysis half-life (DT50), which is the time it takes for half of the chemical to degrade. For long-chain aliphatic esters, the predicted half-life is greater than one year. europa.eueuropa.eu This slow rate means that abiotic hydrolysis does not contribute significantly to the removal of this compound from aquatic environments. scbt.com The low water solubility of this compound further limits the extent to which hydrolysis can occur in the water column. europa.eu

| Parameter | Value | Environmental Condition | Significance |

| Hydrolysis Half-Life (DT50) | > 1 year | pH 7 | Not a relevant degradation pathway europa.eueuropa.eu |

This table presents the estimated hydrolysis rate for long-chain aliphatic esters, including this compound, under neutral pH conditions.

Photodegradation in Atmospheric Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly photons from sunlight. This process is most relevant for substances present in the atmosphere. This compound has a very low vapor pressure, meaning it has a negligible tendency to evaporate and exist in the gaseous state in the atmosphere. europa.eu Consequently, its transport through the atmospheric compartment is not expected, and accumulation in the air is not anticipated. europa.eu

Therefore, direct photodegradation in the atmosphere is not considered a major degradation pathway for this compound. europa.eu While estimation models like EPIWIN's AOPWIN™ can calculate atmospheric photodegradation rates for chemicals based on their reaction with hydroxyl (OH) radicals, the low volatility of this compound makes this a less significant environmental fate process. scbt.com For related but more volatile compounds like fatty acid methyl esters, a predicted atmospheric half-life for the reaction with OH radicals has been estimated at 1.4 days, but this is not directly applicable to this compound. rivm.nl

| Degradation Pathway | Influencing Factors | Relevance for this compound |

| Atmospheric Photodegradation | - Vapor Pressure- Reaction with OH radicals | Low, due to very low vapor pressure limiting atmospheric presence europa.eu |

Computational Chemistry and Molecular Modeling of Decyl Myristate

Molecular Dynamics Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.commdpi.com This technique is particularly valuable for understanding the behavior of surfactants and emollients like decyl myristate at interfaces, such as oil-water or air-water boundaries, which is crucial for their function in cosmetic and pharmaceutical formulations. mdpi.comresearchgate.net

MD simulations of this compound would involve constructing a model system, for instance, a "sandwich" model with a layer of this compound molecules positioned between a water phase and an oil phase (e.g., decane). mdpi.com The interactions between atoms are governed by a set of parameters known as a force field. The system's evolution is then simulated by solving Newton's equations of motion for each atom, providing a trajectory of atomic positions and velocities over time. mdpi.com

Detailed Research Findings: Analysis of MD simulation trajectories for systems containing long-chain esters at interfaces reveals several key insights:

Molecular Orientation: this compound, being an amphiphilic molecule with a polar ester head and a long nonpolar alkyl tail, is expected to orient itself at an interface. The polar ester group would interact with the water phase, while the hydrophobic decyl and myristoyl chains would extend into the nonpolar phase (oil or air). researchgate.net

Interfacial Thickness and Density: The presence of this compound molecules forms a distinct interfacial layer. MD simulations can quantify the thickness of this layer and the density distribution of different components (water, oil, and ester) across the interface. mdpi.com

Interfacial Energy: A key parameter that can be calculated is the interfacial energy, which represents the work required to create the interface. Lower interfacial energy generally corresponds to better emulsification and stabilization. The interaction energy between this compound and the other phases (water and oil) can be dissected into van der Waals and electrostatic components. mdpi.com

Diffusion and Dynamics: The diffusion coefficient of this compound within the interface and the movement of water and oil molecules near the interface can be calculated. These dynamics are critical for understanding the stability and formation kinetics of emulsions. mdpi.com

Below is an interactive table summarizing typical parameters and potential results from a hypothetical MD simulation of a this compound/decane/water system.

| Simulation Parameter/Result | Typical Value/Description | Significance |

|---|---|---|

| System Setup | "Oil-Surfactant-Water-Surfactant-Oil" Model mdpi.com | Mimics an oil-in-water or water-in-oil emulsion interface. |

| Force Field | GROMOS, CHARMM, or AMBER | Defines the potential energy and forces between atoms. |

| Simulation Time | 50 - 200 nanoseconds (ns) | Allows the system to reach equilibrium and provides sufficient data for analysis. |

| Calculated Interfacial Energy mdpi.com | ~150 - 250 kcal/mol (Example range) mdpi.com | Quantifies the stability of the interface; lower values indicate better emulsifying properties. |

| Calculated Diffusion Coefficient mdpi.com | 10⁻⁷ to 10⁻⁶ cm²/s (Example range) | Indicates the mobility of the ester within the interfacial layer. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the properties of a chemical, such as its biological activity or environmental fate, based on its molecular structure. oecd.orgecetoc.org These methods are crucial for assessing the potential environmental impact of chemicals like this compound without extensive and costly experimental testing. oecd.org The OECD provides principles for the validation of QSAR models to ensure their reliability for regulatory purposes. oecd.org

For environmental fate, QSAR models can predict key endpoints such as biodegradability, bioaccumulation potential (log Kow), and aquatic toxicity. The process involves calculating a set of numerical values, known as molecular descriptors, from the chemical structure of this compound. These descriptors are then used in a statistical model (e.g., multiple linear regression) to predict the property of interest. univ-lorraine.fr

Detailed Research Findings: While specific QSAR models exclusively developed for this compound are not prominent in the literature, the methodology is well-established. nih.gov

Descriptor Calculation: A wide range of descriptors can be computed for this compound. These include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov

Model Building: A typical QSAR model for an environmental fate property (Y) would take the form of a linear equation: Y = b₀ + b₁D₁ + b₂D₂ + ... + bₙDₙ, where Dᵢ are the molecular descriptors and bᵢ are the regression coefficients derived from a training set of chemicals with known experimental values.

Endpoint Prediction: Using this approach, one could predict, for example, the rate of biodegradation. Descriptors such as the number of carbon atoms, the presence of an ester group (which is susceptible to hydrolysis), and hydrophobicity (XLogP3) would likely be important variables in such a model. nih.gov

The table below presents computationally derived descriptors for this compound that are relevant for QSAR modeling.

| Computed Property/Descriptor | Value | Relevance in Environmental Fate QSAR |

|---|---|---|

| Molecular Weight | 368.6 g/mol nih.gov | Influences transport and diffusion properties. |

| XLogP3-AA (Hydrophobicity) | 10.9 nih.gov | Key predictor for bioaccumulation potential and partitioning in environmental compartments. |

| Rotatable Bond Count | 22 nih.gov | Relates to molecular flexibility, which can affect interaction with biological receptors and enzymes. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų nih.gov | Influences membrane permeability and adsorption to organic matter in soil/sediment. |

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a long and flexible molecule like this compound, with 22 rotatable bonds, there is a vast number of possible conformations. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for explaining its physical properties (like melting point and viscosity) and its interactions with other molecules. mdpi.comresearchgate.net

Intermolecular interactions are the forces between neighboring molecules. diva-portal.org For this compound, these are primarily non-covalent forces that govern how the molecules pack in a liquid or solid state and how they interact with other substances.

Detailed Research Findings:

Conformational Flexibility: The long alkyl chains of this compound are highly flexible. In the liquid state or in solution, the molecule will exist as a dynamic ensemble of many different conformations. The lowest energy conformations are typically extended, zig-zag arrangements of the alkyl chains, but folded or bent conformations are also accessible. Computational methods like systematic or stochastic conformational searches can be used to identify low-energy conformers and map the potential energy surface.

Hirshfeld Surface Analysis: If a crystal structure were available, Hirshfeld surface analysis could be used to visualize and quantify the intermolecular interactions. diva-portal.orgresearchgate.net This method maps the close contacts between molecules in a crystal. For this compound, this analysis would likely show a high percentage of H···H contacts, indicative of dominant van der Waals forces, along with a smaller but significant contribution from O···H contacts, corresponding to the C-H···O interactions. diva-portal.org

The following table summarizes the types of intermolecular interactions expected in condensed-phase this compound.

| Type of Interaction | Atoms Involved | Relative Strength/Importance |

|---|---|---|

| Van der Waals (Dispersion) Forces | Primarily between C and H atoms of the alkyl chains (H···H and C···H contacts). diva-portal.org | Dominant; crucial for cohesion and determining physical state. |

| Dipole-Dipole Interactions | Between the polar ester groups (C=O···C-O). | Moderate; contributes to the ordering of molecules. |

| Weak Hydrogen Bonds (C-H···O) | Between a hydrogen on an alkyl chain and the carbonyl oxygen of a neighboring molecule. diva-portal.org | Weak but numerous; provides additional stability to the molecular packing. |

Purification Strategies for Decyl Myristate

Crystallization-Based Purification Methods

Crystallization is a potent technique for purifying fatty acid esters like decyl myristate, primarily by separating the target compound from unreacted starting materials and certain by-products. This solid-liquid separation method relies on the differences in melting points and solubilities between the ester and its contaminants. utm.myresearcher.life

Detailed Research Findings: In the context of this compound synthesized via Fischer esterification, residual 1-decanol (B1670082) is a common impurity. mdpi.com Research has demonstrated that crystallization from methanol (B129727) is an effective method for its removal. The crude this compound product, containing traces of unreacted alcohol, is dissolved in methanol. As the solution cools, the less soluble this compound crystallizes, leaving the more soluble 1-decanol impurity in the methanol mother liquor. mdpi.com

The efficacy of this process is highlighted in studies where Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) was used to monitor the disappearance of the residual alcohol peak. mdpi.com It was found that for many decyl esters, a single crystallization was adequate, though in some instances, up to three crystallization cycles were necessary to achieve the desired purity. mdpi.com Generally, one or two crystallizations were sufficient to obtain purities exceeding 89%. mdpi.com The presence of residual 1-decanol can also be detected using Differential Scanning Calorimetry (DSC), where it appears as a distinct peak around its melting point (6.4 °C). mdpi.com This peak diminishes with successive crystallizations, corresponding to an increase in the enthalpy of fusion (ΔH) of the this compound, indicating higher purity. mdpi.com

Another relevant technique is fractional crystallization , which is widely applied in the purification of fatty acid alkyl esters (FAAE), such as in improving the cold flow properties of biodiesel by reducing the content of saturated esters. macbeth-project.eu This process can be conducted as either dry fractionation or solvent-based fractionation. macbeth-project.eu

Melt crystallization is another variant, where a molten feed is cooled to form crystals, which are then separated from the impure liquid phase (mother liquor). google.com The process can be enhanced by a "sweating" step, where the crystals are gently heated to melt a small, impure fraction on their surface, which is then removed before the bulk of the purified crystals is melted and collected. google.com This method can yield product purities greater than 96.0%. google.com

Table 1: Efficacy of Crystallization for Decyl Ester Purification

| Analytical Technique | Observation Pre-Purification | Observation Post-Purification | Inferred Purity | Reference |

|---|---|---|---|---|

| ATR-IR | Visible peaks for residual alcohol (1-Decanol) and acid. | Disappearance or significant reduction of impurity peaks. | Qualitatively high | mdpi.commdpi.com |

| DSC | Secondary peak observed at the melting point of 1-Decanol (~6.4°C); lower ΔH for the ester. | Disappearance of the secondary peak; ΔH for the ester increases to >190 J/g. | >89% | mdpi.com |

| NMR | Presence of signals corresponding to unreacted reagents. | Purity estimated to be ≥98% in the absence of additional peaks. | ≥98% | mdpi.com |

Chromatographic Purification Approaches

Chromatography offers a high-resolution method for the purification of esters, capable of separating compounds with very similar chemical and physical properties. Various chromatographic techniques are employed, differing in their stationary phase, mobile phase, and separation mechanism.

Detailed Research Findings: Column chromatography is a standard and effective method. For esters like 2-octyldothis compound, column chromatography is a cited method for achieving high purity (>95%). Adsorption chromatography using silica (B1680970) gel is common for separating normal fatty acid methyl esters from hydroxy fatty acid methyl esters. gerli.com A typical elution scheme might involve a non-polar solvent like hexane (B92381), followed by a more polar mixture such as hexane/diethyl ether to elute different classes of compounds. gerli.com For the purification of glucuronic acid esters, a similar approach using a silica gel column with a chloroform/methanol gradient has been successful.

Solid-Phase Extraction (SPE) is a streamlined version of column chromatography often used for rapid purification. A two-step SPE method has been developed for purifying fatty acid ethyl esters (FAEE). capes.gov.brnih.gov

Step 1: The lipid mixture is applied to an aminopropyl-silica column. A non-polar solvent like hexane is used to elute the FAEE, while more polar compounds are retained. capes.gov.brnih.gov

Step 2: If further separation is needed (e.g., from cholesteryl esters), the eluate can be passed through an octadecylsilyl (ODS) column, using a more polar mobile phase like isopropanol-water to effect the separation. capes.gov.brnih.gov

Silver Ion Chromatography (Argentation Chromatography) is a specialized technique that separates compounds based on the number, position, and geometry of double bonds. The stationary phase, typically silica gel impregnated with silver nitrate, reversibly interacts with the π-electrons of the double bonds in unsaturated fatty esters. gerli.com This method is highly effective for fractionating complex mixtures of fatty acid methyl esters (FAMEs) and has been adapted for use in SPE columns. gerli.comaocs.org

Table 2: Chromatographic Methods for Ester Purification

| Technique | Stationary Phase | Principle | Application Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption; separation by polarity. | Purification of 2-octyldothis compound; separation of normal and hydroxy FAMEs. | gerli.com |

| Solid-Phase Extraction (SPE) | Aminopropyl-silica; Octadecylsilyl (ODS) | Adsorption; Reversed-phase. | Two-step purification of fatty acid ethyl esters with >70% recovery. | capes.gov.brnih.gov |

| Silver Ion Chromatography | Silver Nitrate-impregnated Silica | Complexation with double bonds. | Fractionation of fish oil fatty acids; separation of FAMEs with varying unsaturation. | gerli.comaocs.org |

Techniques for By-product and Unreacted Precursor Removal